cis-4-Amino-3-(methoxy)tetrahydropyran
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Amino-3-(methoxy)tetrahydropyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of hetero-Diels–Alder reactions to form the tetrahydropyran ring, followed by functionalization to introduce the amino and methoxy groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-Amino-3-(methoxy)tetrahydropyran can undergo oxidation reactions, typically using reagents like or .
Reduction: Reduction reactions can be performed using or .
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
cis-4-Amino-3-(methoxy)tetrahydropyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cis-4-Amino-3-(methoxy)tetrahydropyran is not fully understood. it is believed to interact with various molecular targets through its amino and methoxy functional groups. These interactions can influence biochemical pathways, potentially leading to biological effects .
Comparison with Similar Compounds
- cis-4-Amino-3-(hydroxy)tetrahydropyran
- trans-4-Amino-3-(methoxy)tetrahydropyran
- cis-4-Amino-3-(ethoxy)tetrahydropyran
Comparison:
- cis-4-Amino-3-(hydroxy)tetrahydropyran: Similar structure but with a hydroxyl group instead of a methoxy group, which can lead to different reactivity and solubility properties.
- trans-4-Amino-3-(methoxy)tetrahydropyran: Different stereochemistry, which can affect the compound’s interaction with other molecules.
- cis-4-Amino-3-(ethoxy)tetrahydropyran: Similar structure but with an ethoxy group, which can influence the compound’s lipophilicity and reactivity .
Biological Activity
Introduction
Cis-4-Amino-3-(methoxy)tetrahydropyran is a chemical compound with the molecular formula CHNO. It belongs to the tetrahydropyran family and features an amino group at the fourth position and a methoxy group at the third position in the cis configuration. This unique structure contributes to its potential biological activities, which have been the subject of various research studies.
The compound exhibits several chemical properties that are crucial for its biological activity:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with targets such as enzymes and receptors.
- Hydrophobic Interactions : The methoxy group contributes to hydrophobic interactions, which can influence membrane permeability and binding affinities.
These interactions suggest that this compound may act on various biological pathways, potentially leading to therapeutic effects.
Antitumor Activity
Research has indicated that this compound demonstrates potent cytotoxic and antitumor activities . In vitro studies have shown its effectiveness against various cancer cell lines. For instance, compounds derived from tetrahydropyrans have been evaluated for their ability to inhibit the growth of tumor cells, with some showing IC values in the low micromolar range, indicating significant potency against cancer cells .
Antileishmanial Activity
In studies focused on leishmaniasis, this compound derivatives were tested against Leishmania donovani, the causative agent of visceral leishmaniasis. The results showed promising antileishmanial activity , with IC values indicating effective inhibition of both promastigote and amastigote forms of the parasite .
Table 1: Antileishmanial Activity of Tetrahydropyran Derivatives
Compound | IC (μM) | Selectivity Index (SI) |
---|---|---|
Tetrahydropyran 3a | 3.4 | 10.5 |
Tetrahydropyran 3b | 5.0 | 8.2 |
Endoperoxide 2a | 7.5 | 6.0 |
Antiviral Activity
This compound has also been investigated for its potential as an HIV protease inhibitor . The compound's structure allows it to interact effectively with the protease enzyme, leading to significant inhibition of viral replication .
Table 2: Structure–Activity Relationship of HIV Protease Inhibitors
Compound | K (nM) | IC (nM) |
---|---|---|
Methoxy Substituted PI | 2.9 | 2.4 |
Non-substituted Analog | 14 | 1.4 |
Case Studies
- Antitumor Efficacy : A study demonstrated that this compound derivatives exhibited strong antiproliferative effects on human prostate cancer cells (PC3). The derivatives were compared to standard chemotherapeutic agents, showing superior efficacy in inhibiting cell growth .
- Leishmania Inhibition : In a comparative study, several tetrahydropyrans were tested against L. donovani with promising results indicating that modifications in the side chains could enhance activity against both promastigotes and amastigotes .
Properties
IUPAC Name |
(3R,4R)-3-methoxyoxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYRLNUMZHWIK-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1COCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725527 | |
Record name | 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232060-85-3, 955027-73-3 | |
Record name | 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232060-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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